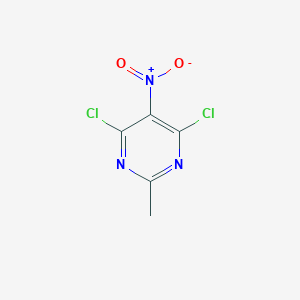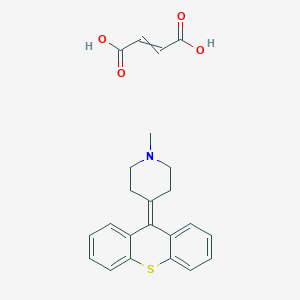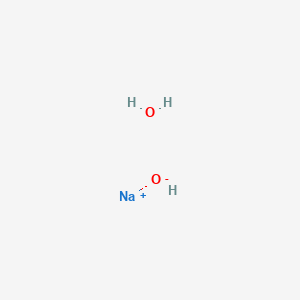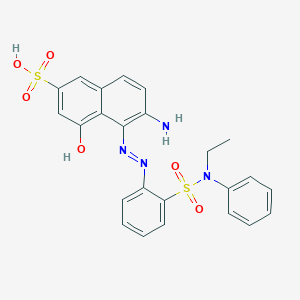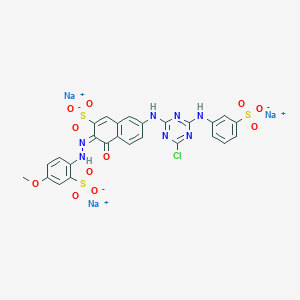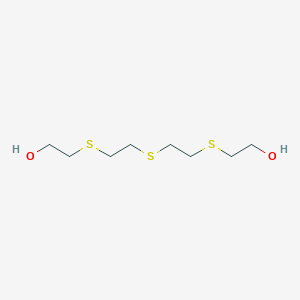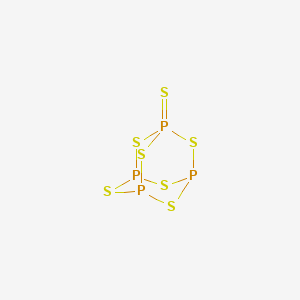
Tetraphosphorus heptasulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphorus heptasulphide (P4S7) is a chemical compound that is widely used in scientific research. It is a yellowish-brown solid that is insoluble in water but soluble in organic solvents like benzene, toluene, and carbon disulphide. P4S7 is mainly used as a reagent in organic synthesis, but it also has applications in other fields like materials science and biochemistry.
Applications De Recherche Scientifique
Vibrational Analysis
Tetraphosphorus heptasulphide (P4S7) has been studied for its vibrational properties. Theoretical analysis using quantum chemistry codes has examined its normal mode frequencies and vibrational assignments. This research is significant for understanding the molecular behavior and properties of P4S7 in various scientific applications (Jensen, Zeroka, & Banerjee, 2000).
Biomedical Applications of Phosphorus Compounds
While not specifically on P4S7, research on black phosphorus, a form of phosphorene, offers insights into the biomedical potential of phosphorus compounds. Black phosphorus is noted for its excellent optical, mechanical, and electrical properties, making it a promising material for biosensing, drug delivery, and cancer therapies (Choi et al., 2018).
Organophosphorus Extractants in Nuclear Fuel Reprocessing
Research into organophosphorus extractants, which includes compounds like P4S7, highlights their role in the reprocessing of spent nuclear fuel and lanthanide recovery. Understanding the speciation of these complexes is vital for improving the efficiency of biphasic systems used in nuclear reprocessing (Graham et al., 2022).
Chemical Synthesis and Thionation
P4S7-related compounds have been used in thionation reactions in organic chemistry. Their selective thionating power is significant for synthesizing various sulfur-containing organic compounds, contributing to the advancement of organic synthesis techniques (Bergman et al., 2011).
Chemical Analysis and Sensor Development
Research has explored the use of related sulphide compounds in chemical analysis and sensor development. For instance, studies on tetraethylthiuram disulphide demonstrate its application in selective ion transport and as an ionophore in ion-selective electrodes, which has implications for analytical chemistry and environmental monitoring (Kumar, Shipra, & Manjusha, 2010).
Propriétés
Numéro CAS |
12037-82-0 |
|---|---|
Nom du produit |
Tetraphosphorus heptasulphide |
Formule moléculaire |
P4S7 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-sulfanylidene-2,4,6,8,9,10-hexathia-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4 |
Clé InChI |
LUGHFUPPCAAIHD-UHFFFAOYSA-N |
SMILES |
P12SP3SP(S1)SP(=S)(S2)S3 |
SMILES canonique |
P12SP3SP(S1)SP(=S)(S2)S3 |
Autres numéros CAS |
12037-82-0 |
Description physique |
Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



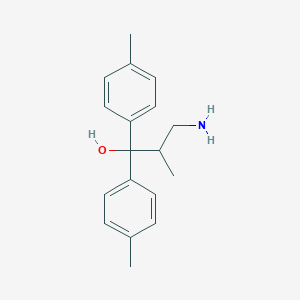
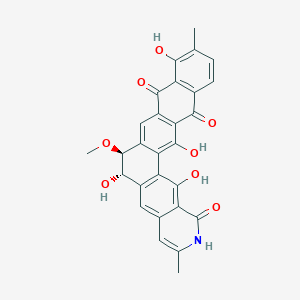
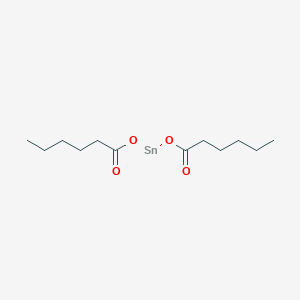
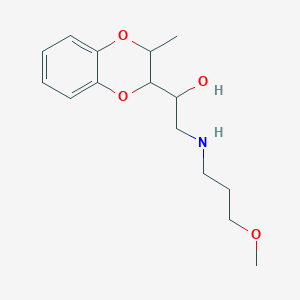
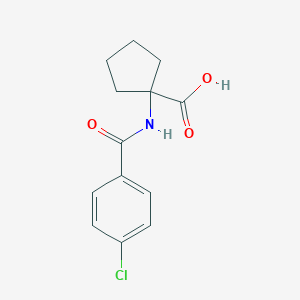
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
